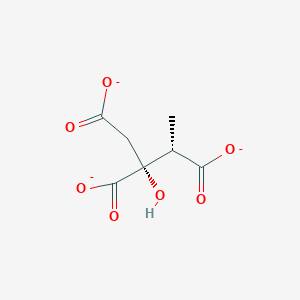

(2R,3S)-2-methylcitrate(3-)

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H7O7-3 |

|---|---|

Molecular Weight |

203.13 g/mol |

IUPAC Name |

(2R,3S)-2-hydroxybutane-1,2,3-tricarboxylate |

InChI |

InChI=1S/C7H10O7/c1-3(5(10)11)7(14,6(12)13)2-4(8)9/h3,14H,2H2,1H3,(H,8,9)(H,10,11)(H,12,13)/p-3/t3-,7-/m1/s1 |

InChI Key |

YNOXCRMFGMSKIJ-WVBDSBKLSA-K |

SMILES |

CC(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O |

Isomeric SMILES |

C[C@H](C(=O)[O-])[C@](CC(=O)[O-])(C(=O)[O-])O |

Canonical SMILES |

CC(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O |

Origin of Product |

United States |

Biosynthesis of 2r,3s 2 Methylcitrate 3

Enzymatic Catalysis of Methylcitrate Synthase (MCS)

The synthesis of (2R,3S)-2-methylcitrate(3-) is catalyzed by the enzyme 2-methylcitrate synthase (MCS). wikipedia.org This enzyme belongs to the transferase family and is central to propanoate metabolism. wikipedia.org

Substrate Specificity and Reaction Mechanism of MCS

Methylcitrate synthase catalyzes the Claisen condensation of propionyl-CoA and oxaloacetate to produce (2R,3S)-2-methylcitrate and Coenzyme A (CoA). uniprot.orgebi.ac.uk The reaction is stereospecific, yielding the (2R,3S) isomer. wikipedia.orgnih.gov While propionyl-CoA is the preferred substrate for MCS, many of these enzymes can also utilize acetyl-CoA, albeit with lower efficiency, to produce citrate (B86180). uniprot.orgresearchgate.net For instance, the MCS from Salmonella typhimurium and Escherichia coli show a clear preference for propionyl-CoA over acetyl-CoA and butyryl-CoA. researchgate.net

The reaction mechanism is analogous to that of citrate synthase, involving a two-step process: an aldol-Claisen condensation followed by the hydrolysis of the intermediate. ebi.ac.uk There is still some discussion in the scientific community regarding the exact stereochemistry of the product, with some studies initially suggesting the (2S,3S) isomer, while others have determined it to be either (2S,3R) or (2R,3S)-2-methylcitrate. uniprot.orgnih.gov However, a consensus is forming around the (2R,3S) or (2S,3R) heterochiral enantiomers being the product of enzymes like MmgD from Bacillus subtilis and PrpC from E. coli. nih.govcore.ac.uk

Table 1: Substrate Specificity of Methylcitrate Synthase

| Enzyme Source | Preferred Substrate | Other Substrates | Reference |

|---|---|---|---|

| Salmonella typhimurium | Propionyl-CoA | Acetyl-CoA, Butyryl-CoA | researchgate.net |

| Escherichia coli | Propionyl-CoA | Acetyl-CoA | uniprot.org |

| Aspergillus fumigatus | Propionyl-CoA | Acetyl-CoA | uniprot.org |

| Aspergillus niger | Propionyl-CoA | Acetyl-CoA | tandfonline.com |

| Bacillus subtilis (MmgD) | Propionyl-CoA | Acetyl-CoA | nih.gov |

Structural Biology of MCS and Homologous Enzymes

The crystal structure of methylcitrate synthase reveals a polypeptide fold and catalytic residues that are conserved in citrate synthases, indicating a shared functional mechanism. researchgate.net For example, the MCS from Aspergillus fumigatus (mcsA) is structurally very similar to human citrate synthase (hCS). pdbj.org Despite the high structural homology and nearly identical active sites, there are significant differences in substrate specificity and cooperativity between MCS and citrate synthase. pdbj.org These differences are attributed to residues in the vicinity of the active site that influence the enzyme's conformational changes. pdbj.org

Structural comparisons have identified key amino acid substitutions that likely determine the acyl-CoA specificity. For instance, in S. typhimurium MCS, Tyr197 and Leu324 are structurally equivalent to a histidine and a valine residue, respectively, in citrate synthases, and these changes are thought to be critical for substrate preference. researchgate.net MCS enzymes are typically dimeric proteins, although larger oligomeric forms have been observed at higher concentrations. researchgate.net

Precursor Molecules and Metabolic Flux towards (2R,3S)-2-Methylcitrate(3-) Synthesis

The primary precursors for the synthesis of (2R,3S)-2-methylcitrate(3-) are propionyl-CoA and oxaloacetate. wikipedia.orgcam.ac.uk Propionyl-CoA is generated from the β-oxidation of odd-chain fatty acids and the catabolism of certain amino acids like isoleucine. cam.ac.ukwikipedia.org Oxaloacetate is a central metabolite supplied by the citric acid cycle and the glyoxylate (B1226380) cycle. wikipedia.org

Metabolic flux analysis, a technique used to quantify the flow of metabolites through a metabolic network, has been instrumental in understanding how cellular conditions direct these precursors towards the methylcitrate cycle. mdpi.comnih.govd-nb.infonih.govcreative-proteomics.com The cell's metabolic state, including the availability of different carbon sources and the demand for energy and biosynthetic precursors, dictates the flux of propionyl-CoA and oxaloacetate into the methylcitrate pathway. mdpi.comnih.gov For instance, in the presence of propionate (B1217596), the methylcitrate cycle is induced to detoxify the accumulating propionyl-CoA. molbiolcell.org This prevents the inhibition of other essential metabolic processes. mdpi.com

Genetic and Allosteric Regulation of MCS Gene Expression and Activity

The production of (2R,3S)-2-methylcitrate(3-) is tightly regulated at both the genetic and enzymatic levels to meet the metabolic needs of the cell.

The gene encoding methylcitrate synthase, often designated as prpC or mcsA, is typically part of a prp operon that includes other genes of the methylcitrate cycle. cam.ac.ukwikipedia.org The expression of these genes is often induced by the presence of propionate. molbiolcell.orgresearchgate.net In some bacteria, such as Corynebacterium glutamicum, the transcription regulator PrpR senses propionate and activates the expression of the prp genes. oup.com Additionally, global regulators like the cAMP-sensing protein GlxR can also control the expression of these gene clusters. oup.com

Allosteric regulation of MCS activity provides a more immediate control mechanism. While Type I citrate synthases are generally not allosterically regulated, Type II citrate synthases, found in Gram-negative bacteria, are often inhibited by NADH. nih.gov However, studies on S. typhimurium MCS have shown that the key residues involved in NADH binding in E. coli citrate synthase are not conserved, suggesting that MCS is not regulated by NADH in the same manner. researchgate.net In some fungi, the activity of MCS has been shown to be regulated by phosphorylation, a novel regulatory mechanism for this enzyme. researchgate.net The accumulation of propionyl-CoA can also have inhibitory effects on primary and secondary metabolism, highlighting the importance of a functional methylcitrate cycle for detoxification. uniprot.org

Degradation and Metabolic Fate of 2r,3s 2 Methylcitrate 3

The Methylcitrate Cycle: An Overview of Intermediates and Enzymes

The methylcitrate cycle is a sequence of enzymatic reactions that processes propionyl-CoA. The pathway was first discovered in fungi in 1973 and later identified in bacteria. wikipedia.org It involves a series of intermediates and is catalyzed by a dedicated set of enzymes, some of which are shared with or are homologous to enzymes of the TCA and glyoxylate (B1226380) cycles. wikipedia.orgnih.gov

The cycle begins with the condensation of propionyl-CoA and oxaloacetate, catalyzed by 2-methylcitrate synthase (PrpC) , to form (2S,3S)-2-methylcitrate. biorxiv.orgcam.ac.uk This intermediate is then isomerized to its stereoisomer, (2R,3S)-2-methylisocitrate, the specific substrate for the final enzymatic step. This isomerization is a critical process, often involving two enzymes: 2-methylcitrate dehydratase (PrpD) , which dehydrates (2S,3S)-2-methylcitrate to 2-methylaconitate, and aconitase (AcnB) , which then rehydrates 2-methylaconitate to form (2R,3S)-2-methylisocitrate. cam.ac.ukcore.ac.ukresearchgate.net The final step is the cleavage of (2R,3S)-2-methylisocitrate by 2-methylisocitrate lyase (MCL or PrpB) , which yields pyruvate (B1213749) and succinate (B1194679). wikipedia.orgebi.ac.uk The succinate produced can replenish the TCA cycle, eventually regenerating the oxaloacetate needed for the initial step of the methylcitrate cycle. wikipedia.org

Table 1: Key Intermediates and Enzymes of the Methylcitrate Cycle

| Intermediate | Enzyme | Enzyme Commission (EC) Number | Function |

|---|---|---|---|

| Propionyl-CoA + Oxaloacetate | 2-Methylcitrate Synthase (PrpC) | EC 2.3.3.5 | Condenses propionyl-CoA and oxaloacetate. cam.ac.ukebi.ac.uk |

| (2S,3S)-2-Methylcitrate | 2-Methylcitrate Dehydratase (PrpD) | EC 4.2.1.79 | Dehydrates (2S,3S)-2-methylcitrate to 2-methylaconitate. cam.ac.ukbiorxiv.org |

| 2-Methylaconitate | Aconitase (AcnB) | EC 4.2.1.3 | Hydrates 2-methylaconitate to (2R,3S)-2-methylisocitrate. cam.ac.uk |

| (2R,3S)-2-Methylisocitrate(3-) | 2-Methylisocitrate Lyase (MCL/PrpB) | EC 4.1.3.30 | Cleaves (2R,3S)-2-methylisocitrate into pyruvate and succinate. biorxiv.orgwikipedia.org |

Enzymatic Catalysis of Methylisocitrate Lyase (MCL)

Methylisocitrate lyase (MCL), also known as PrpB, is the terminal and committing enzyme of the methylcitrate cycle. nih.gov It catalyzes the thermodynamically favorable carbon-carbon bond cleavage of (2R,3S)-2-methylisocitrate(3-) into pyruvate and succinate. ebi.ac.ukdrugbank.com This reaction is analogous to the one catalyzed by isocitrate lyase in the glyoxylate shunt, with the key difference being the presence of a methyl group, which results in the production of pyruvate instead of glyoxylate. wikipedia.org The enzyme is strictly dependent on a divalent cation, typically Mg²⁺, for its catalytic activity. nih.gov

The catalytic mechanism of MCL is a retro-aldol cleavage. researchgate.net While the exact identity of the catalytic base can vary between species, structural and mutational studies point to a highly conserved process. In studies of Coxiella burnetii MCL, Arg152 is proposed to act as the catalytic base, initiating the reaction by abstracting a proton from the hydroxyl group of the substrate. nih.govbiorxiv.orgnih.gov This is followed by cleavage of the C2-C3 bond. researchgate.net A catalytic acid, such as a conserved cysteine residue (Cys118 in C. burnetii), then donates a proton to the resulting intermediate to form succinate. researchgate.net The reaction proceeds via an α-carboxy-carbanion intermediate and results in an inversion of the stereochemical configuration at the C3 position of the substrate. ebi.ac.ukacs.orgnih.gov

MCL exhibits strict stereospecificity, exclusively cleaving the (2R,3S) stereoisomer of 2-methylisocitrate. researchgate.nettandfonline.com It shows no activity towards other isomers like (2S,3S)-methylcitrate. researchgate.net

Methylisocitrate lyase belongs to the isocitrate lyase family of enzymes. nih.gov Structural studies reveal that MCL is typically a homotetramer, with each subunit composed of a central β-barrel core surrounded by α-helices. wikipedia.org This structure is very similar to that of isocitrate lyase and phosphoenolpyruvate (B93156) mutase. wikipedia.orgacs.org A critical feature of the enzyme's active site is a mobile "gating loop." In the absence of a substrate, this loop is in an open conformation. nih.gov Upon substrate binding, the loop closes over the active site, sequestering the reactants from the surrounding solvent and bringing catalytic residues into the correct position for the reaction to occur. wikipedia.orgnih.govacs.org A magnesium ion (Mg²⁺) is present in the active site and is essential for catalysis. wikipedia.org

Kinetic parameters for MCL have been characterized in several organisms, highlighting differences in catalytic efficiency. For instance, the wild-type MCL from Coxiella burnetii has a reported kcat of 13.8 s⁻¹, whereas the enzyme from Salmonella enterica is significantly faster with a kcat of 105 s⁻¹. nih.govnih.gov

Table 2: Comparative Kinetic Data for Methylisocitrate Lyase (MCL)

| Organism | kcat (s⁻¹) | Substrate | Inhibitor | KI (mM) | Reference |

|---|---|---|---|---|---|

| Coxiella burnetii | 13.8 | (2R,3S)-2-methylisocitrate | Isocitrate | 11 | nih.govnih.gov |

| Salmonella enterica | 105 | (2R,3S)-2-methylisocitrate | Isocitrate | - | nih.govnih.gov |

Reaction Mechanism and Stereospecificity of MCL

Other Pathways Involving (2R,3S)-2-Methylcitrate(3-) Transformation

While the methylcitrate cycle is the primary pathway for (2R,3S)-2-methylcitrate(3-) degradation, there is significant crosstalk with other central metabolic pathways, particularly the glyoxylate cycle. nih.gov This metabolic linkage often occurs through enzymatic redundancy. In some bacteria, such as Mycobacterium tuberculosis and Pseudomonas aeruginosa, the isocitrate lyase (AceA), a key enzyme of the glyoxylate cycle, can also catalyze the cleavage of (2R,3S)-2-methylisocitrate. cam.ac.ukwikipedia.orgresearchgate.net This promiscuous activity allows the glyoxylate cycle enzyme to compensate for the function of MCL, providing metabolic flexibility. nih.gov This redundancy links the metabolism of two-carbon compounds (via the glyoxylate cycle) and three-carbon compounds (via the methylcitrate cycle), allowing organisms to adapt to different carbon sources. nih.gov

Regulation of Methylcitrate Cycle Enzyme Activities

The activity of the methylcitrate cycle is tightly regulated to respond to the availability of propionate (B1217596) and to maintain metabolic homeostasis. This regulation occurs at both the transcriptional and enzymatic levels.

The genes encoding the methylcitrate cycle enzymes (prp genes) are often organized in an operon. frontiersin.org Their expression is controlled by transcriptional regulators. In many bacteria, a key activator is PrpR, which is itself activated by 2-methylcitrate, an early intermediate of the cycle. cam.ac.ukfrontiersin.org This creates a feed-forward loop where the presence of the initial substrate induces the expression of the necessary enzymes. cam.ac.uk Conversely, global regulators like CcpA and AbrB can repress the prp operon. nih.gov In some mycobacteria, the two-component system SenX3-RegX3 has been shown to up-regulate the prp operon in response to phosphate (B84403) limitation, linking propionate metabolism to the cell's phosphate status. frontiersin.orgnih.gov

Biological Roles and Physiological Significance of 2r,3s 2 Methylcitrate 3 in Research Models

Role in Propionyl-CoA Metabolism and Detoxification in Prokaryotic Systems

In prokaryotes, the methylcitrate cycle is a primary route for the catabolism of propionyl-CoA, a metabolite derived from the breakdown of odd-chain fatty acids, cholesterol, and certain amino acids. researchgate.netcam.ac.uk Accumulation of propionyl-CoA can be toxic, and the methylcitrate cycle serves as an essential detoxification pathway. wikipedia.orgwikipedia.org The cycle initiates with the formation of (2S,3S)-2-methylcitrate from propionyl-CoA and oxaloacetate, a reaction catalyzed by the enzyme 2-methylcitrate synthase (PrpC). uni-duesseldorf.dewikipedia.org This intermediate is then isomerized to (2R,3S)-2-methylisocitrate, which is subsequently cleaved to yield pyruvate (B1213749) and succinate (B1194679). cam.ac.ukwikipedia.org

Research in model organisms like Escherichia coli and Salmonella enterica has been instrumental in elucidating this pathway. wikipedia.orguni-duesseldorf.de In these bacteria, the genes encoding the enzymes for propionate (B1217596) catabolism (prpBCDE) are organized in an operon. uni-duesseldorf.deresearchgate.net The expression of this operon is induced by propionate and is also subject to catabolite repression by glucose. researchgate.net The first dedicated step is the condensation reaction performed by PrpC, which exhibits a higher affinity for propionyl-CoA over acetyl-CoA, thereby channeling the substrate into the methylcitrate cycle rather than the tricarboxylic acid (TCA) cycle. uni-duesseldorf.denih.gov

In the pathogenic bacterium Mycobacterium tuberculosis, the methylcitrate cycle is vital for metabolizing propionyl-CoA generated from host-derived cholesterol and odd-chain fatty acids. wikipedia.orgfrontiersin.org A key finding in M. tuberculosis is that it lacks a dedicated 2-methylisocitrate lyase. Instead, this function is carried out by isocitrate lyase (ICL), an enzyme that also serves the glyoxylate (B1226380) cycle. wikipedia.orgnih.gov This dual functionality highlights a critical metabolic node. Deletion of the genes for 2-methylcitrate synthase (prpC) and 2-methylcitrate dehydratase (prpD) prevents M. tuberculosis from growing on propionate in vitro and within macrophages, underscoring the pathway's importance during infection. wikipedia.org The accumulation of methylcitrate cycle intermediates due to a non-functional cycle is believed to be a primary cause of the bactericidal effect observed in mutants unable to process propionate. nih.gov

| Enzyme | Gene (Example) | Organism | Reaction Step | Reference |

|---|---|---|---|---|

| 2-Methylcitrate Synthase | prpC | E. coli, S. enterica, M. tuberculosis | Propionyl-CoA + Oxaloacetate → (2S,3S)-2-Methylcitrate | wikipedia.orguni-duesseldorf.denih.gov |

| 2-Methylcitrate Dehydratase | prpD | E. coli, S. enterica, M. tuberculosis | (2S,3S)-2-Methylcitrate → 2-Methyl-cis-aconitate | wikipedia.orgresearchgate.netapsnet.org |

| 2-Methyl-cis-aconitate Hydratase | acnB | E. coli | 2-Methyl-cis-aconitate → (2R,3S)-2-Methylisocitrate | apsnet.org |

| 2-Methylisocitrate Lyase | prpB | S. enterica, P. aeruginosa | (2R,3S)-2-Methylisocitrate → Pyruvate + Succinate | wikipedia.orguni-duesseldorf.de |

| Isocitrate Lyase (dual function) | icl | M. tuberculosis | (2R,3S)-2-Methylisocitrate → Pyruvate + Succinate | wikipedia.orgnih.gov |

Function in Fungal Carbon Metabolism and Propionate Utilization Pathways

The methylcitrate cycle was first discovered in fungi and is essential for propionate metabolism and detoxification in many fungal species, including Aspergillus nidulans, Candida lipolytica, and the plant pathogen Pyricularia oryzae (syn. Magnaporthe oryzae). wikipedia.orgnih.govnih.gov Propionate can serve as a carbon source for these organisms, but it is also toxic at higher concentrations, acting as a food preservative. nih.govuniprot.org The methylcitrate cycle resolves this by converting toxic propionyl-CoA into the central metabolites pyruvate and succinate. nih.govresearchgate.net

In the rice blast fungus P. oryzae, the methylcitrate cycle is critical for fungal development and virulence. nih.govnih.gov Deletion of the genes for 2-methylcitrate synthase (MCS1) or 2-methylisocitrate lyase (MCL1) prevents the fungus from growing on media containing propionate or amino acids that degrade to propionyl-CoA. nih.gov These mutations also impair conidiation, appressorium turgor (necessary for plant penetration), and ultimately, the ability to cause disease. nih.govnih.gov This demonstrates that the detoxification of propionyl-CoA via the formation of (2R,3S)-2-methylcitrate and its subsequent metabolites is a key factor in fungal pathogenesis. nih.govnih.govnih.gov

Significance in Plant Metabolic Adaptation and Stress Responses

The direct role of (2R,3S)-2-methylcitrate(3-) and the complete methylcitrate cycle within plant cells is not as well-documented as in prokaryotes and fungi. nih.gov Plants metabolize propionyl-CoA, which arises from sources like odd-chain fatty acid breakdown and the catabolism of certain amino acids, through various pathways. researchgate.net Evidence suggests that in plants like Arabidopsis thaliana, propionate can be metabolized to β-hydroxypropionate in peroxisomes via a modified β-oxidation pathway. Other studies indicate that propionate can be converted to both acetate (B1210297) and succinate, pointing to a diversity of metabolic routes. nih.gov

While the methylcitrate cycle's endogenous function in plants remains an area for further research, its significance is apparent in plant-microbe interactions. The fungal biocontrol agent Trichoderma atroviride utilizes the methylcitrate cycle for its own metabolic needs. Research has shown that a functional methylcitrate cycle is important for this fungus's ability to colonize the roots of Arabidopsis thaliana. Impairment of the cycle in T. atroviride reduces its root colonization capacity, which in turn diminishes its ability to induce systemic resistance in the plant against pathogens like Botrytis cinerea. Therefore, the metabolism involving (2R,3S)-2-methylcitrate in a plant-associated fungus can indirectly contribute to plant health and stress responses.

Contributions to Mammalian Propionate Homeostasis in Animal Models and In Vitro Systems

In mammals, the primary pathway for propionyl-CoA catabolism is the vitamin B12-dependent methylmalonyl-CoA pathway, which converts propionyl-CoA to the TCA cycle intermediate succinyl-CoA. researchgate.netnih.gov The methylcitrate cycle is not considered the main route for propionate processing in mammalian cells.

However, the significance of (2R,3S)-2-methylcitrate and its related metabolites becomes apparent in the context of metabolic disorders where the methylmalonyl-CoA pathway is impaired. In such cases, propionyl-CoA can accumulate and be shunted into alternative pathways, leading to the production of methylcitrate. The accumulation of methylcitrate cycle intermediates, such as 2-methylcitrate and 2-methylisocitrate, has been shown to be inhibitory to key enzymes of central metabolism. For example, 2-methylisocitrate is a potent competitive inhibitor of NADP-dependent isocitrate dehydrogenase, a crucial enzyme in the TCA cycle. This inhibition can disrupt cellular energy production and gluconeogenesis, contributing to the pathophysiology of propionate-related metabolic diseases. Therefore, in mammalian systems, (2R,3S)-2-methylcitrate is primarily studied as a biomarker and a bioactive molecule associated with the toxic effects of propionate overload.

Interconnections with the Tricarboxylic Acid (TCA) Cycle and Glyoxylate Cycle

The methylcitrate cycle is intricately linked with the TCA and glyoxylate cycles, sharing substrates, products, and even enzymes. cam.ac.ukwikipedia.org This metabolic network allows cells to coordinate the processing of different carbon sources.

The most direct connections with the TCA cycle are:

Substrate Provision: The methylcitrate cycle consumes oxaloacetate, a key intermediate of the TCA cycle, for the initial condensation step with propionyl-CoA. cam.ac.ukwikipedia.org

Product Re-entry: The cycle produces succinate, which is a direct intermediate of the TCA cycle, and pyruvate, which can be converted to acetyl-CoA or oxaloacetate to fuel the TCA cycle. wikipedia.orgnih.gov

Enzymatic Analogy and Overlap: The enzymes of the methylcitrate cycle are analogous to those of the TCA cycle (e.g., 2-methylcitrate synthase vs. citrate (B86180) synthase). cam.ac.uk In some organisms, a single enzyme can serve both pathways. For instance, the TCA cycle enzyme aconitase (AcnB in E. coli) can catalyze the hydration of 2-methyl-cis-aconitate to form (2R,3S)-2-methylisocitrate, a step within the methylcitrate cycle. apsnet.orgslu.se

The link to the glyoxylate cycle is particularly evident in organisms that metabolize fatty acids. The glyoxylate cycle allows for the net conversion of acetyl-CoA to C4-dicarboxylic acids for biosynthesis. In M. tuberculosis, the isocitrate lyase (ICL) of the glyoxylate cycle also functions as the 2-methylisocitrate lyase of the methylcitrate cycle. wikipedia.orgnih.gov This enzymatic redundancy creates a critical metabolic hub, linking the metabolism of two-carbon units (acetyl-CoA) and three-carbon units (propionyl-CoA). wikipedia.org A similar link has been demonstrated in Pseudomonas aeruginosa, where the isocitrate lyase (AceA) can compensate for the loss of the dedicated 2-methylisocitrate lyase (PrpB), mitigating the toxic accumulation of methylcitrate cycle intermediates. wikipedia.org

Furthermore, intermediates of the methylcitrate cycle can regulate the TCA cycle through inhibition. Both 2-methylcitrate and 2-methylisocitrate have been shown to inhibit isocitrate dehydrogenase, which can block the TCA cycle and lead to the accumulation of citrate. This regulatory cross-talk underscores the tight integration of these central metabolic pathways.

| Enzyme | Organism | Substrate | Kinetic Parameter | Value | Reference |

|---|---|---|---|---|---|

| 2-Methylcitrate Synthase (PrpC) | Escherichia coli | Propionyl-CoA | Km | 17-37 µM | nih.gov |

| Oxaloacetate | Km | 5 µM | nih.gov | ||

| Acetyl-CoA | Km | 101 µM | nih.gov | ||

| Propionyl-CoA | Vmax | 0.33 µmol/min/mg | nih.gov | ||

| Methylcitrate Dehydratase (PrpD) | Escherichia coli | (2S,3S)-2-Methylcitrate | Km | 440 µM | apsnet.org |

| Aconitase (AcnB) | Escherichia coli | (2R,3S)-2-Methylisocitrate | Km | 210 µM | apsnet.org |

| NADP-Isocitrate Dehydrogenase | Aspergillus nidulans | (2R,3S)-2-Methylisocitrate | Ki (inhibition) | 1.55 µM |

Analytical Methodologies for Researching 2r,3s 2 Methylcitrate 3

Spectroscopic Techniques for In Vitro Enzymatic Assays

Spectrophotometry is a fundamental technique for studying the enzymes that produce and consume (2R,3S)-2-methylcitrate(3-). In vitro enzymatic assays are designed to measure the activity of enzymes like 2-methylcitrate synthase and 2-methylcitrate dehydratase.

A common method for assaying 2-methylcitrate synthase involves monitoring the reaction of propionyl-CoA and oxaloacetate. nih.govasm.org The activity is measured by following the release of Coenzyme A (CoA), which reacts with 5,5′-dithiobis-(2-nitrobenzoate) (DTNB) to produce a colored product that absorbs light at 412 nm. nih.govasm.orgasm.org This allows for the continuous monitoring of the reaction rate. nih.gov For instance, in Corynebacterium glutamicum, this assay was used to demonstrate a 50-fold increase in specific 2-methylcitrate synthase activity when grown on propionate (B1217596) compared to acetate (B1210297). asm.orgasm.org

Similarly, the activity of 2-methylcitrate dehydratase, which converts 2-methylcitrate to 2-methyl-cis-aconitate, can be monitored spectrophotometrically by measuring the formation of the double bond in the product at 240 nm. acs.org

Table 1: Spectrophotometric Assays for Methylcitrate Cycle Enzymes

| Enzyme | Substrates | Detection Method | Wavelength | Reference |

| 2-Methylcitrate Synthase | Propionyl-CoA, Oxaloacetate | DTNB reaction with released CoA | 412 nm | nih.govasm.orgasm.org |

| 2-Methylcitrate Dehydratase | (2R,3S)-2-Methylcitrate | Formation of 2-methyl-cis-aconitate | 240 nm | acs.org |

| 2-Methylisocitrate Lyase | 2-Methylisocitrate | Phenylhydrazone formation with pyruvate (B1213749) | 324 nm | nih.gov |

Chromatographic Separation Methods for Metabolite Profiling in Biological Extracts

Chromatographic techniques coupled with mass spectrometry are powerful tools for the separation and identification of (2R,3S)-2-methylcitrate(3-) and other metabolites from complex biological samples such as serum, urine, and cell extracts. nih.govnih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS is a well-established method for the analysis of volatile and thermally stable compounds. For non-volatile metabolites like 2-methylcitrate, derivatization is required to increase their volatility. metbio.net Trimethylsilylation is a common derivatization technique used for this purpose. gcms.cz

A validated capillary GC-MS assay has been developed for the determination of 2-methylcitric acid diastereomers in human serum, urine, cerebrospinal fluid, and amniotic fluid. nih.govnih.gov This method utilizes a stable isotope dilution principle for accurate quantification. nih.gov The limit of detection for total 2-methylcitric acid has been reported to be 10 nmol/L in serum. nih.gov GC-MS has been instrumental in establishing normal ranges of 2-methylcitric acid in human serum (81-266 nmol/L) and cerebrospinal fluid (323-1,070 nmol/L). nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) Approaches

LC-MS is particularly suited for the analysis of polar and thermally labile compounds like (2R,3S)-2-methylcitrate(3-) without the need for extensive derivatization in some cases. mdpi.com However, to enhance sensitivity and chromatographic retention, derivatization is often employed. nih.govresearchgate.net

One common derivatizing agent is 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE). nih.govresearchgate.net This allows for sensitive detection using tandem mass spectrometry (MS/MS). nih.gov LC-MS/MS methods have been developed for the quantification of 2-methylcitric acid in dried blood spots and urine spots, which are valuable for newborn screening of metabolic disorders like propionic acidemia and methylmalonic aciduria. nih.govnih.gov These methods often use a C8 or C18 reversed-phase column for separation. nih.govnih.gov

A study utilizing LC-MS-based nontargeted metabolomics identified 2-methylcitric acid as a potential biomarker in the skin of patients with psoriasis vulgaris. nih.govwiley.com In another application, intracellular accumulation of (2R,3S)-2-methylcitrate was measured in bacterial cell extracts to study the methylcitrate cycle. nih.govresearchgate.net

Table 2: Comparison of GC-MS and LC-MS for (2R,3S)-2-Methylcitrate(3-) Analysis

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Derivatization | Required (e.g., trimethylsilylation) | Often used to enhance sensitivity (e.g., DAABD-AE) |

| Sample Types | Serum, urine, cerebrospinal fluid, amniotic fluid nih.govnih.gov | Dried blood spots, urine spots, cell extracts, skin nih.govnih.govnih.govnih.gov |

| Detection Limit | 10 nmol/L in serum nih.gov | High sensitivity, especially with derivatization |

| Key Applications | Clinical diagnostics, establishing reference ranges nih.govnih.gov | Newborn screening, metabolomics, cellular metabolism studies nih.govnih.govnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Pathway Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed structural information about molecules. Both ¹H and ¹³C NMR have been instrumental in the characterization of (2R,3S)-2-methylcitrate(3-). nih.gov

In early studies of the methylcitrate cycle in Salmonella enterica, ¹³C-NMR was used to trace the metabolic fate of ¹³C-labeled propionate, confirming the formation of 2-methylcitrate. nih.gov The product of the PrpC enzyme reaction was unambiguously identified as 2-methylcitrate through ¹H NMR and negative-ion electrospray ionization mass spectrometry. nih.gov

More recently, NMR spectroscopy has been used to identify the unexpected stereochemistry of the substrate and product of the PrpD enzyme in Pseudomonas aeruginosa. cam.ac.ukresearchgate.net This highlights the capability of NMR to distinguish between stereoisomers, which is often challenging with other techniques. Predicted ¹H NMR spectra for 2-methylcitric acid are also available in databases like the Human Metabolome Database. hmdb.ca

Isotopic Tracing Strategies for Metabolic Flux Analysis

Isotopic tracing is a dynamic approach used to map the flow of atoms through metabolic pathways. By supplying cells or organisms with substrates labeled with stable isotopes (e.g., ¹³C), researchers can track the incorporation of these isotopes into downstream metabolites, including (2R,3S)-2-methylcitrate(3-). nih.govresearchgate.net

This methodology has been crucial in understanding the methylcitrate cycle's role in various organisms. For example, metabolomic tracing studies in Mycobacterium tuberculosis using uniformly ¹³C-labeled propionate revealed the accumulation of methylcitrate cycle intermediates, demonstrating the pathway's activity. nih.govresearchgate.net These studies can reveal metabolic blocks, as seen in strains lacking certain enzymes, and quantify the flux through different pathways. researchgate.net

The labeling patterns of metabolites, known as isotopologues and isotopomers, are measured by mass spectrometry or NMR. nih.gov This data can be used to build metabolic flux models that provide a quantitative understanding of cellular metabolism. nih.gov

Enzyme-Linked Assays for Quantitative Determination in Research Samples

While direct enzyme-linked immunosorbent assays (ELISAs) for (2R,3S)-2-methylcitrate(3-) are not commonly described in the reviewed literature, the principles of enzyme-linked assays are applied in coupled enzymatic assays for its quantification.

For instance, the activity of 2-methylisocitrate lyase, an enzyme in the methylcitrate cycle, is assayed by coupling the production of pyruvate to the lactate (B86563) dehydrogenase (LDH) reaction. nih.gov In this coupled assay, the oxidation of NADH by LDH is monitored spectrophotometrically, providing an indirect measure of the 2-methylisocitrate lyase activity. nih.gov This type of coupled assay allows for the sensitive and specific quantification of enzyme activity related to the metabolism of (2R,3S)-2-methylcitrate(3-).

Comparative Biochemical Studies of 2r,3s 2 Methylcitrate 3 Metabolism

Evolutionary Conservation and Divergence of Methylcitrate Pathway Enzymes Across Domains of Life

The enzymes of the methylcitrate cycle exhibit a fascinating evolutionary history, with evidence of both conservation and significant divergence across the domains of life—Bacteria, Archaea, and Eukarya. The core enzymes of the pathway include 2-methylcitrate synthase, 2-methylcitrate dehydratase, and 2-methylisocitrate lyase.

Phylogenetic analyses suggest that key enzymes of the methylcitrate cycle have ancient origins and have been shaped by events such as gene duplication and horizontal gene transfer. For instance, fungal 2-methylcitrate synthase and citrate (B86180) synthase are believed to have evolved from a common ancestral protein. mdpi.com Similarly, fungal 2-methylisocitrate lyase likely evolved from fungal isocitrate lyase through gene duplication, with the ancestral isocitrate lyase itself having been acquired by early eukaryotes from prokaryotes via horizontal gene transfer. mdpi.com This is supported by the higher sequence homology between fungal 2-methylisocitrate lyases and fungal and bacterial isocitrate lyases compared to bacterial 2-methylisocitrate lyases. mdpi.com In Aspergillus fumigatus, the sequence identity between isocitrate lyase and 2-methylisocitrate lyase is 45%. mdpi.com

In the domain Archaea, some species like Thermoplasma acidophilum and Pyrococcus furiosus possess a bifunctional enzyme that acts as both citrate synthase and 2-methylcitrate synthase, representing the sole isozyme for this function in these organisms. ebi.ac.uk This bifunctionality highlights a streamlined evolutionary approach in these extremophiles.

The genetic organization of the methylcitrate pathway also shows divergence. In many bacteria, such as Escherichia coli and Salmonella enterica, the genes encoding the methylcitrate cycle enzymes are clustered in operons (e.g., the prp operon), allowing for coordinated regulation. cam.ac.uknih.govasm.org In contrast, in some fungi and the apicomplexan parasite Toxoplasma gondii, the genes are not necessarily clustered, and the pathway itself can be split between different cellular compartments, such as the mitochondria and the cytoplasm. mdpi.comapsnet.org

The evolution of the 2-methylcitrate dehydratase step also shows interesting variations. While some bacteria like Salmonella enterica use a single enzyme, PrpD, others like Shewanella oneidensis utilize two enzymes, AcnD and PrpF, to carry out the same conversion. researchgate.net AcnD, an oxygen-sensitive Fe-S protein, suggests that the choice of enzyme may be linked to the organism's oxygen environment. researchgate.net

Table 1: Evolutionary Origins of Key Methylcitrate Pathway Enzymes

| Enzyme | Proposed Evolutionary Origin | Supporting Evidence |

|---|---|---|

| Fungal 2-Methylcitrate Synthase | Evolved from a common ancestor with citrate synthase. mdpi.com | Sequence similarities and shared catalytic mechanisms. |

| Fungal 2-Methylisocitrate Lyase | Evolved from fungal isocitrate lyase via gene duplication. mdpi.com | Higher homology to fungal and bacterial isocitrate lyases than to bacterial 2-methylisocitrate lyases. mdpi.com |

| Archaeal Bifunctional 2-Methylcitrate/Citrate Synthase | Represents a streamlined evolutionary adaptation in some archaea. ebi.ac.uk | Presence of a single enzyme with dual activity in species like Pyrococcus furiosus. ebi.ac.uk |

| Bacterial 2-Methylcitrate Dehydratase (AcnD/PrpF system) | Alternative enzymatic strategy to the single PrpD enzyme. researchgate.net | Found in several gram-negative bacteria, with AcnD being an oxygen-sensitive Fe-S protein. researchgate.net |

Species-Specific Adaptations in Methylcitrate Metabolism Pathways

The metabolism of (2R,3S)-2-methylcitrate(3-) and the broader methylcitrate cycle exhibit remarkable adaptations tailored to the specific lifestyles and environments of different species. These adaptations are evident in the presence or absence of the pathway, the subcellular localization of its enzymes, and the functional interplay with other metabolic routes.

In many bacteria and fungi, the methylcitrate cycle is the primary pathway for propionyl-CoA detoxification and metabolism. cam.ac.uk However, some organisms have lost this pathway. For example, Candida species belonging to the CTG-clade are thought to have lost the gene for the pathway-specific methylisocitrate lyase during a whole-genome duplication event. nih.gov In contrast, mammals primarily utilize the methylmalonyl-CoA pathway to metabolize propionyl-CoA, and the methylcitrate cycle is absent. cam.ac.uknih.gov

The subcellular localization of the methylcitrate cycle enzymes varies significantly among eukaryotes. In the yeast Yarrowia lipolytica, 2-methylcitrate synthase, 2-methylcitrate dehydratase, and 2-methylisocitrate dehydratase are located in the mitochondria, while 2-methylisocitrate lyase is found in both the mitochondria and the cytoplasm. apsnet.org In the parasite Toxoplasma gondii, the pathway is split, with 2-methylcitrate synthase in the mitochondrion and 2-methylcitrate dehydratase and 2-methylisocitrate lyase in the cytoplasm. nih.govapsnet.org This compartmentalization likely reflects different metabolic needs and regulatory strategies.

A notable adaptation is seen in Mycobacterium tuberculosis, the causative agent of tuberculosis. This bacterium lacks a dedicated methylisocitrate lyase and instead utilizes its two isocitrate lyase isoforms (ICL1 and ICL2) which are bifunctional, also exhibiting methylisocitrate lyase activity. microbiologyresearch.orgpnas.org This enzymatic redundancy links the methylcitrate cycle directly to the glyoxylate (B1226380) shunt, another key pathway for fatty acid metabolism. pnas.org In contrast, the non-pathogenic Mycobacterium smegmatis possesses a canonical methylisocitrate lyase in addition to the bifunctional isocitrate lyases. microbiologyresearch.org

In some bacteria, the purpose of the methylcitrate cycle appears to be specifically for the detoxification of propionyl-CoA generated from internal metabolic processes rather than the assimilation of external propionate (B1217596). For instance, in Bacillus subtilis, the absence of a clear propionyl-CoA synthetase suggests the pathway's primary role is to handle propionyl-CoA produced from the catabolism of methyl-branched fatty acids. cam.ac.ukacs.org

Table 2: Species-Specific Features of Methylcitrate Metabolism

| Organism | Key Adaptation | Metabolic Implication |

|---|---|---|

| ***Candida* (CTG-clade)** | Absence of methylisocitrate lyase. nih.gov | Inability to utilize the methylcitrate cycle for propionate metabolism. |

| ***Homo sapiens* (Humans)** | Absence of the methylcitrate cycle. cam.ac.uknih.gov | Reliance on the methylmalonyl-CoA pathway for propionyl-CoA metabolism. |

| Yarrowia lipolytica | Mitochondrial localization of most methylcitrate cycle enzymes. apsnet.org | Centralized propionate metabolism within the mitochondria. |

| Toxoplasma gondii | Split localization of the pathway between mitochondria and cytoplasm. nih.govapsnet.org | Complex regulation and transport of intermediates between organelles. |

| Mycobacterium tuberculosis | Bifunctional isocitrate lyases (ICL1/ICL2) with methylisocitrate lyase activity. microbiologyresearch.orgpnas.org | Direct link between the methylcitrate cycle and the glyoxylate shunt. |

| Bacillus subtilis | Pathway likely dedicated to internal propionyl-CoA detoxification. cam.ac.ukacs.org | Adaptation to metabolize byproducts of specific lipid catabolism. |

| Pseudomonas aeruginosa | Isocitrate lyase (AceA) exhibits secondary 2-methylisocitrate lyase activity. nih.govcam.ac.uk | Enzymatic redundancy linking the methylcitrate and glyoxylate cycles. nih.gov |

Comparative Analysis of Metabolic Fluxes Involving (2R,3S)-2-Methylcitrate(3-)

Metabolic flux analysis provides a quantitative understanding of the flow of metabolites through pathways, revealing how organisms partition carbon sources and adapt to different nutritional conditions. Studies on the methylcitrate cycle have highlighted its dynamic interplay with central carbon metabolism, particularly the tricarboxylic acid (TCA) cycle and the glyoxylate shunt.

In pathogenic fungi and bacteria, the methylcitrate cycle is tightly integrated with other metabolic pathways to support growth and virulence. mdpi.comnih.gov Elementary flux mode (EFM) analysis, a computational method to identify all possible steady-state flux distributions in a metabolic network, has been used to investigate these interactions. nih.gov In a study using Aspergillus fumigatus as a reference, 76 EFMs were identified, with 39 of them involving the methylcitrate cycle, underscoring its central role. nih.gov

Comparative studies in Mycobacterium tuberculosis have shown that metabolic flux partitioning between the TCA cycle, glyoxylate shunt, and methylcitrate cycle is highly dependent on the available carbon sources. biorxiv.org When growing on cholesterol and acetate (B1210297), M. tuberculosis utilizes a complete TCA cycle in conjunction with the glyoxylate shunt. biorxiv.org Interestingly, when metabolizing lactate (B86563) and pyruvate (B1213749), M. tuberculosis has been shown to operate the methylcitrate cycle in reverse, providing a novel route for the synthesis of propionyl-CoA, an essential precursor for odd-chain fatty acids. wiley.com This demonstrates a remarkable metabolic flexibility.

In Pseudomonas aeruginosa, the accumulation of (2R,3S)-2-methylcitrate and other methylcitrate cycle intermediates was measured in mutant strains to understand the pathway's flux. nih.gov In a mutant lacking the primary 2-methylisocitrate lyase (PrpB), there was a significant accumulation of these intermediates upon exposure to propionate, confirming the blockage of the pathway. nih.gov This accumulation highlights the importance of this enzymatic step in maintaining metabolic homeostasis.

The relative flux through the methylcitrate cycle can also be influenced by the presence of alternative detoxification pathways. For example, in M. tuberculosis, the activation of a vitamin B12-dependent pathway for propionate metabolism can partially rescue the metabolic defects caused by the absence of isocitrate lyase/methylisocitrate lyase activity. pnas.org

Table 3: Comparative Metabolic Flux Data Related to the Methylcitrate Cycle

| Organism/Condition | Analytical Approach | Key Finding |

|---|---|---|

| Aspergillus fumigatus | Elementary Flux Mode (EFM) Analysis | Identified 39 elementary flux modes involving the methylcitrate cycle, indicating its significant interaction with central metabolism. nih.gov |

| ***Mycobacterium tuberculosis* (on cholesterol/acetate)** | 13C-Metabolic Flux Analysis | Utilizes a complete TCA cycle and the glyoxylate shunt, with the methylcitrate cycle active for propionyl-CoA metabolism. biorxiv.org |

| ***Mycobacterium tuberculosis* (on lactate/pyruvate)** | Multi-omics (TraDIS, RNA-seq, proteomics, metabolomics) | The methylcitrate cycle operates in reverse to synthesize propionyl-CoA. wiley.com |

| ***Pseudomonas aeruginosa* (ΔprpB mutant)** | LC-MS based metabolite quantification | Significant accumulation of (2R,3S)-2-methylcitrate and 2-methylisocitrate when exposed to propionate. nih.gov |

| Fusarium solani* vs. *Fusarium verticillioides | Enzyme activity assays in cell-free extracts | F. solani showed strong methylcitrate synthase activity on propionate, correlating with efficient growth, while F. verticillioides had higher activity on Casamino acids. nih.gov |

Applications of 2r,3s 2 Methylcitrate 3 and Its Pathway Components in Biotechnological and Fundamental Research

Utilization as a Substrate in Enzymatic Reaction Mechanism Studies

(2R,3S)-2-Methylcitrate(3-) and its isomers are crucial substrates for enzymes within the methylcitrate cycle, enabling detailed investigations into enzymatic reaction mechanisms, stereospecificity, and kinetics. The cycle begins with the condensation of propionyl-CoA and oxaloacetate by 2-methylcitrate synthase to form (2S,3S)-2-methylcitrate. wikipedia.orgnih.gov This isomer is then acted upon by 2-methylcitrate dehydratase (also known as PrpD) and aconitase to yield (2R,3S)-2-methylisocitrate. ebi.ac.ukgenome.jp

The study of how these enzymes process methylcitrate stereoisomers has provided fundamental insights. For instance, research on Bacillus subtilis revealed that its 2-methylcitrate dehydratase (MmgE) is not stereospecific and can dehydrate at least two of the four diastereomers of 2-methylcitrate. nih.gov Conversely, the 2-methylcitrate dehydratase from other organisms is specific for the (2S,3S)-methylcitrate isomer and does not act on (2R,3S)-methylcitrate. genome.jp The final step of the cycle is the cleavage of (2R,3S)-2-methylisocitrate by 2-methylisocitrate lyase (PrpB or MICL) into pyruvate (B1213749) and succinate (B1194679). ebi.ac.ukcam.ac.uk The use of (2R,3S)-2-methylcitrate and related compounds in biochemical assays is essential for characterizing these enzymes and understanding propionate (B1217596) metabolism. evitachem.com

| Enzyme | EC Number | Substrate(s) | Product(s) | Research Findings |

| 2-Methylcitrate Synthase (PrpC) | 2.3.3.5 | Propanoyl-CoA, Oxaloacetate, H₂O | (2S,3S)-2-Hydroxybutane-1,2,3-tricarboxylate (2-methylcitrate), CoA | Catalyzes the initial condensation step of the cycle. wikipedia.org In Bacillus subtilis, the enzyme MmgD is bifunctional, acting as both a citrate (B86180) synthase and a 2-methylcitrate synthase. nih.gov |

| 2-Methylcitrate Dehydratase (PrpD) | 4.2.1.79 | (2S,3S)-2-Hydroxybutane-1,2,3-tricarboxylate | (Z)-But-2-ene-1,2,3-tricarboxylate + H₂O | Specific for the (2S,3S)-methylcitrate isomer. genome.jp However, the enzyme in E. coli and B. subtilis shows a lack of stereospecificity. nih.gov |

| Aconitate Hydratase (Aconitase) | 4.2.1.3 | (Z)-But-2-ene-1,2,3-tricarboxylate (Methylaconitate) + H₂O | (2R,3S)-2-Methylisocitrate | Completes the isomerization of (2S,3S)-methylcitrate to (2R,3S)-2-methylisocitrate, often working in conjunction with PrpD. genome.jp |

| 2-Methylisocitrate Lyase (PrpB) | 4.1.3.30 | (2R,3S)-2-Methylisocitrate | Pyruvate, Succinate | Catalyzes the final C-C bond cleavage of the cycle. ebi.ac.uk In Pseudomonas aeruginosa, the isocitrate lyase (AceA) of the glyoxylate (B1226380) shunt also exhibits 2-methylisocitrate lyase activity, linking the two pathways. cam.ac.uk |

Genetic Engineering Approaches Targeting Methylcitrate Cycle for Metabolic Engineering

The methylcitrate cycle is a key target for metabolic engineering, where its manipulation can redirect carbon flux towards the production of valuable bioproducts or enhance specific metabolic capabilities. wikipedia.org Common strategies include the overexpression of rate-limiting enzymes or the disruption of competing pathways. wikipedia.orgillinois.edu

One significant application is in the production of bioplastics like poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV). The synthesis of the 3-hydroxyvalerate (B1259860) (3HV) monomer requires propionyl-CoA. By genetically manipulating the methylcitrate cycle in bacteria such as Ralstonia eutropha, researchers can increase the intracellular availability of propionyl-CoA, leading to higher 3HV content in the resulting polymer. For example, disrupting the prpC genes (encoding 2-methylcitrate synthase) in R. eutropha has been shown to enhance PHBV accumulation with a high fraction of 3HV. nih.gov

In other contexts, disrupting the methylcitrate cycle is used to prevent the loss of propionyl-CoA, channeling it instead towards the synthesis of other target molecules like odd-chain fatty acids. illinois.edu However, the effects can be complex; in Yarrowia lipolytica, disruption of the gene for 2-methylcitrate dehydratase actually decreased odd-chain fatty acid production. illinois.edu These studies highlight the intricate nature of metabolic networks and the importance of targeting the correct enzymatic step for the desired outcome. researchgate.net

| Organism | Genetic Modification | Objective | Outcome | Reference(s) |

| Ralstonia eutropha | Disruption of prpC1 and prpC2 genes (methylcitrate synthase) | Enhance PHBV production from glucose | Increased PHBV yield with a 3HV fraction of 26.0 mol% in a 7.5-L fermenter. | nih.gov |

| Yarrowia lipolytica | Disruption of PHD1 gene (2-methylcitrate dehydratase) | Increase odd-chain fatty acid production | Decreased odd-chain fatty acid production. | illinois.edu |

| Saccharomyces cerevisiae | Weakened expression of pyruvate kinase (PYK1), overexpression of phosphoenolpyruvate (B93156) carboxylase (ppc) | Increase propionate production | Propionate production reached 1.05 g/L during fed-batch fermentation. | illinois.edu |

| Pseudomonas putida | N/A (Functional analysis using RB-TnSeq) | Understand the genetic basis of metabolic capabilities | Generated fitness scores for genes in the methylcitrate cycle, identifying their importance for growth on specific carbon sources. | researchgate.net |

Development of Enzyme Inhibitors for Research Probes and Pathway Perturbation Studies

Because the methylcitrate cycle is essential for many pathogens but absent in humans, its enzymes are attractive targets for the development of new anti-infective agents. oup.comnih.gov Inhibitors of these enzymes also serve as valuable research probes to perturb the pathway and study the resulting metabolic consequences.

Methylcitrate synthase (MCS), which catalyzes the first committed step of the cycle, has been a primary target. nih.govtandfonline.com Virtual screening and high-throughput screening have identified several classes of MCS inhibitors. tandfonline.complos.org For example, a study targeting the MCS of Paracoccidioides lutzii identified a compound, ZINC08964784, that not only inhibited the enzyme but also exhibited fungistatic and fungicidal activity against the pathogen without being toxic to mammalian cells. nih.govtandfonline.com Subsequent proteomic analysis revealed that this inhibitor caused a significant metabolic shift in the fungus, impairing energy production and inducing oxidative stress. nih.gov

Similarly, inhibitors have been developed for isocitrate lyase (ICL), which in some organisms like Mycobacterium tuberculosis (Mtb) functions as both an isocitrate lyase and a methylisocitrate lyase. juit.ac.inrsc.org An inhibitor of the Mtb 2-methylcitrate synthase, PrpC, was identified that limited Mtb growth in cholesterol media and within macrophages, demonstrating the pathway's importance for the bacterium's survival in the host environment. plos.org These chemical probes are crucial for validating metabolic pathways as drug targets and for exploring the complex metabolic adaptations of pathogens. nih.govplos.org

| Inhibitor Compound | Target Enzyme | Organism | Research Application | Reference(s) |

| ZINC08964784 | Methylcitrate Synthase (PlMCS) | Paracoccidioides lutzii, Paracoccidioides brasiliensis | Studied as a potential antifungal; used to investigate metabolic shifts upon pathway inhibition. | nih.govtandfonline.comnih.gov |

| V-13-009920 | 2-Methylcitrate Synthase (PrpC) | Mycobacterium tuberculosis | Demonstrated to inhibit enzyme activity and limit bacterial growth in cholesterol media and macrophages. | plos.org |

| Itaconic Acid | Isocitrate Lyase / Methylisocitrate Lyase (ICL/MCL) | Mycobacterium tuberculosis | Used to study the inhibition of the glyoxylate and methylcitrate cycles; shown to covalently modify the catalytic cysteine residue. | pnas.org |

| Various Ligands | Isocitrate Lyase (ICL) | Mycobacterium tuberculosis | Docking studies to identify potential inhibitors that could target the persistent stage of the pathogen. | juit.ac.in |

Identification as a Research Biomarker in Specific Metabolic Models

(2R,3S)-2-Methylcitrate is a well-established biomarker for certain inborn errors of metabolism where propionyl-CoA accumulates pathologically. researchgate.net These disorders include propionic acidemia (PA), caused by a deficiency of propionyl-CoA carboxylase, and methylmalonic acidemia (MMA), resulting from defects in methylmalonyl-CoA mutase or its cofactor. researchgate.netnih.gov

In healthy individuals, propionyl-CoA levels are low. However, in PA and MMA patients, the buildup of propionyl-CoA leads to its alternative metabolism through the methylcitrate cycle, resulting in a significant elevation of methylcitrate in bodily fluids. researchgate.net The measurement of methylcitrate, often in dried blood spots (DBS), serves as a crucial second-tier test in newborn screening programs to confirm these diagnoses and reduce false-positive results from primary screening markers like propionylcarnitine. plos.org

Research has focused on optimizing the use of methylcitrate as a biomarker. Studies have shown a strong correlation between methylcitrate levels in DBS and urine. frontiersin.org Furthermore, the ratio of methylcitrate to citrate (MCA/CA) has been proposed as an even more robust marker. researchgate.netnih.gov In healthy metabolism, citrate synthase primarily uses acetyl-CoA to produce citrate; in PA or MMA, it competitively uses propionyl-CoA to make methylcitrate, thus increasing the MCA/CA ratio. researchgate.netnih.gov This ratio provides a sensitive and specific tool for diagnosing and monitoring these metabolic disorders. researchgate.net

| Biomarker | Metabolic Condition | Sample Type | Key Finding | Reference(s) |

| Methylcitric Acid (MCA) | Propionic Acidemia (PA), Methylmalonic Acidemia (MMA) | Dried Blood Spots (DBS), Urine | Significantly elevated in patients compared to healthy individuals. Used as a second-tier test in newborn screening. | plos.orgfrontiersin.org |

| Methylcitric Acid to Citric Acid Ratio (MCA/CA) | Propionic Acidemia (PA), Methylmalonic Acidemia (MMA) | Dried Blood Spots (DBS) | Provides a more robust diagnostic marker than MCA alone due to the competitive synthesis of MCA and citrate. | researchgate.netnih.gov |

| (2R,3S)-2-methylcitrate and (2S,3S)-2-methylcitrate | Propionic Acidemia (PA) | Cell Extracts, Dried Blood Spots | These two physiological diastereomers accumulate in disorders of propionyl-CoA metabolism. | plos.orgresearchgate.netnih.gov |

Future Directions in 2r,3s 2 Methylcitrate 3 Research

Elucidation of Uncharacterized Enzymes and Novel Pathway Links

A primary frontier in methylcitrate cycle research is the characterization of enzymes with unknown or poorly understood functions and the discovery of new metabolic connections. While the core enzymatic steps are established, the full regulatory and functional network remains incomplete. cam.ac.ukbiorxiv.org

Future investigations will likely focus on genes within known metabolic operons that still lack functional assignment. For instance, the prp operons in bacteria such as Neisseria meningitidis and the mmg operon in Bacillus subtilis contain uncharacterized genes that may play roles in transport, regulation, or accessory reactions in propionate (B1217596) metabolism. cam.ac.uk Similarly, some organisms exhibit variations in the core pathway; for example, an alternative route for the dehydration of 2-methylcitrate to 2-methyl-cis-aconitate involves the combined action of two enzymes, AcnD and PrpF, a process that warrants further biochemical exploration. cam.ac.uk

There is also growing evidence of novel pathways that intersect with or supplement the methylcitrate cycle. In some fungi, a modified β-oxidation pathway for propionyl-CoA metabolism has been proposed, and in Escherichia coli, a pathway for converting succinate (B1194679) to propionate has been discovered, representing a potential new link to the methylcitrate cycle. mdpi.comnih.gov Furthermore, the phenomenon of enzyme promiscuity, where an enzyme from a related pathway serves a dual function, is an area of active research. A notable example is the isocitrate lyase in Mycobacterium tuberculosis, which also functions as a methylisocitrate lyase, obviating the need for a separate PrpB enzyme. nih.govpnas.org Identifying similar bifunctional enzymes in other organisms could reveal new principles of metabolic efficiency and evolution.

| Research Area | Organism(s) of Interest | Potential Finding | Reference(s) |

| Uncharacterized Operon Genes | Neisseria meningitidis, Bacillus subtilis | Novel transporters, regulators, or accessory enzymes for propionate metabolism. | cam.ac.uk |

| Alternative Dehydration Routes | Various bacteria | Elucidation of the AcnD/PrpF-mediated conversion of 2-methylcitrate. | cam.ac.uk |

| Novel Linked Pathways | Fungi, Escherichia coli | Characterization of modified β-oxidation or succinate-to-propionate pathways. | mdpi.comnih.gov |

| Bifunctional Enzymes | Various bacteria and fungi | Discovery of enzymes with dual roles, similar to M. tuberculosis isocitrate lyase. | nih.govpnas.org |

Advanced Structural-Functional Investigations of Key Enzymes

A deep understanding of the methylcitrate cycle requires detailed structural and mechanistic knowledge of its constituent enzymes. High-resolution crystal structures provide invaluable insights into catalysis, substrate specificity, and regulation, paving the way for rational enzyme engineering and inhibitor design.

Future research will build upon existing structures of key enzymes like 2-methylcitrate synthase (PrpC) and 2-methylisocitrate lyase (PrpB). rcsb.orgrcsb.org Advanced structural techniques, including cryo-electron microscopy (cryo-EM), will be crucial for capturing enzymes in various conformational states and in complex with substrates, products, or regulators. A key area of interest is the detailed investigation of the "gating loop" mechanism observed in methylisocitrate lyase, where a flexible loop shields the active site upon substrate binding. wikipedia.org Understanding the dynamics of this loop could provide a basis for designing highly specific inhibitors.

Comparative structural analysis between methylcitrate cycle enzymes and their counterparts in the tricarboxylic acid (TCA) and glyoxylate (B1226380) cycles—such as methylcitrate synthase versus citrate (B86180) synthase and methylisocitrate lyase versus isocitrate lyase—will continue to be a fruitful area of research. nih.govmicrobiologyresearch.org These studies can reveal the subtle amino acid substitutions that dictate substrate specificity, as seen in the analysis of Salmonella typhimurium PrpC, which explained its preference for propionyl-CoA over acetyl-CoA. rcsb.org The structural basis for the bifunctionality of the M. tuberculosis isocitrate lyase, whose active site can accommodate the additional methyl group of its substrate without significant structural changes, serves as a paradigm for future investigations into other potentially promiscuous enzymes. nih.gov

| Enzyme | Organism | PDB Accession Code(s) | Key Structural/Functional Insight | Reference(s) |

| 2-Methylisocitrate Lyase (PrpB) | Escherichia coli | 1MUM, 1O5Q, 1OQF, 1UJQ, 1XG3, 1XG4 | Homotetrameric structure with a "gating loop" over the active site. | rcsb.orgwikipedia.org |

| 2-Methylcitrate Synthase (PrpC) | Salmonella typhimurium | 3O8J | Dimeric/oligomeric structure; key residues identified for propionyl-CoA specificity. | rcsb.org |

| Isocitrate Lyase (ICL1) | Mycobacterium tuberculosis | - | Crystal structure with pyruvate (B1213749) and succinate bound demonstrates accommodation of the methyl group, explaining dual functionality. | nih.gov |

Systems Biology Approaches to Methylcitrate Metabolism and its Interplay with other Pathways

To fully comprehend the role of (2R,3S)-2-methylcitrate(3-) and its associated pathway, it is essential to move from a single-pathway view to a systems-level perspective. Systems biology approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics with computational modeling, are critical for mapping the complex interplay between the methylcitrate cycle and the broader metabolic network. nih.govmdpi.com

Computational methods like Elementary Flux Mode (EFM) analysis have already been applied to model the methylcitrate cycle's connections with the TCA and glyoxylate cycles. nih.govresearchgate.net These models have confirmed known metabolic routes and predicted novel ones, providing a theoretical framework for understanding metabolic flexibility. Future work will involve creating more comprehensive models that include regulatory networks, such as the transcriptional control exerted by proteins like PrpR and RegX3, which govern the expression of methylcitrate cycle genes in response to environmental cues. researchgate.netfrontiersin.org

A key insight from systems-level studies in M. tuberculosis is the concept of the methylcitrate cycle as a potential "dead end" pathway. When methylisocitrate lyase activity is absent, intermediates accumulate, sequestering vital metabolites like oxaloacetate from the TCA cycle and leading to metabolic collapse. pnas.orgnih.gov Untargeted metabolomics and flux analysis will be crucial for identifying such metabolic bottlenecks and understanding how cells rewire their networks to cope with them. For example, recent proteomic studies suggest that under certain conditions, the methylcitrate cycle may operate in reverse, highlighting a previously unknown level of metabolic plasticity. mdpi.com Investigating these dynamic shifts in response to different carbon sources or stressors will be a major goal of future systems biology research. mdpi.comapsnet.org

Development of Novel Research Tools and Methodologies for Metabolic Investigation

Advancements in our understanding of (2R,3S)-2-methylcitrate(3-) metabolism are intrinsically linked to the development of more powerful analytical and computational tools. The complexity of metabolic networks necessitates sophisticated methodologies to accurately measure metabolites, track fluxes, and model pathway dynamics.

A significant area of development is in analytical chemistry. Highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are being refined to allow for the simultaneous quantification of multiple methylcitrate cycle intermediates from complex biological samples, including dried blood spots, which facilitates clinical monitoring of related metabolic disorders. frontiersin.org Furthermore, stable isotope-resolved metabolomics and retrobiosynthetic NMR analysis remain powerful tools for tracing the flow of carbon atoms through the pathway, providing definitive evidence of metabolic fluxes and pathway connections in vivo. core.ac.uknih.gov

On the computational front, new algorithms and software are expanding the scope of metabolic modeling. Tools like Metatool for EFM analysis enable researchers to theoretically explore all possible steady-state flux distributions in a network. nih.govresearchgate.net More recently, the application of novel machine learning approaches, such as topological machine learning, is being explored to screen vast chemical libraries for potential inhibitors of methylcitrate cycle enzymes—a strategy that could accelerate drug discovery. biorxiv.org The integration of these computational screening methods with traditional biochemical assays and structural biology represents a powerful new paradigm for metabolic investigation. The continued development of genetically encoded sensors for key metabolites like propionyl-CoA or pyruvate could also provide real-time, in vivo measurements of metabolic dynamics, offering an unprecedented view of the methylcitrate cycle in action.

Q & A

Q. How can researchers distinguish between (2R,3S)-2-methylcitrate(3-) and its stereoisomers in metabolic studies?

Methodological Answer: Chiral chromatography (e.g., HPLC with chiral stationary phases) or nuclear magnetic resonance (NMR) spectroscopy are primary methods. For instance, -NMR can resolve stereochemical differences by analyzing chemical shifts of carboxylate groups and hydroxyl protons. Additionally, enzymatic assays using stereospecific enzymes like 2-methylcitrate dehydratase (EC 4.2.1.117), which exclusively acts on (2S,3S)-2-methylcitrate, can differentiate isomers .

Q. What is the role of (2R,3S)-2-methylcitrate(3-) in bacterial propionate metabolism?

Methodological Answer: In propionate degradation pathways, (2S,3S)-2-methylcitrate is dehydrated by EC 4.2.1.117 to form 2-methyl-trans-aconitate. A subsequent isomerase (EC 4.2.1.3) converts (2S,3S)-2-methylcitrate into (2R,3S)-2-methylisocitrate, enabling entry into the tricarboxylic acid (TCA) cycle. Researchers should validate pathway activity using isotopic labeling (e.g., -propionate) coupled with mass spectrometry to track metabolic flux .

Advanced Research Questions

Q. How can conflicting data on enzyme stereospecificity toward (2R,3S)-2-methylcitrate(3-) be resolved?

Q. What synthetic strategies achieve high stereochemical purity of (2R,3S)-2-methylcitrate(3-)?

Methodological Answer: Asymmetric synthesis using chiral auxiliaries or enzymatic catalysis (e.g., lipases or esterases) ensures stereocontrol. For example, methyl ester precursors can be synthesized via Sharpless epoxidation (as seen in related glycidate syntheses) and hydrolyzed under basic conditions. Purity is verified via polarimetry and chiral GC-MS .

Q. How should researchers design experiments to investigate (2R,3S)-2-methylcitrate(3-) accumulation in metabolic diseases?

Methodological Answer: In propionic acidemia (PA) studies, quantify (2R,3S)-2-methylcitrate(3-) in patient serum using LC-MS/MS with deuterated internal standards. Compare isomer ratios to healthy controls and correlate with clinical parameters (e.g., propionyl-CoA carboxylase activity). In vitro models (e.g., CRISPR-edited cell lines) can validate metabolic blockades .

Q. What computational approaches predict the reactivity of (2R,3S)-2-methylcitrate(3-) in enzyme-substrate interactions?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model binding affinities to enzymes like 2-methylcitrate dehydratase. Density functional theory (DFT) calculations assess transition-state energetics for dehydration reactions. These methods guide mutagenesis studies to probe catalytic mechanisms .

Data Contradiction Analysis

Q. How to address inconsistencies in reported substrate specificities of 2-methylcitrate dehydratase?

Methodological Answer: Discrepancies (e.g., activity with citrate vs. strict specificity for 2-methylcitrate) may arise from enzyme isoforms or assay conditions. Replicate experiments using purified recombinant enzymes under standardized pH and cofactor conditions (e.g., Fe/Mn for EC 4.2.1.117). Cross-validate with kinetic parameters (, ) and structural alignment tools like PyMOL .

Experimental Design Considerations

Q. What controls are essential for isotopic tracing studies of (2R,3S)-2-methylcitrate(3-) in metabolic flux analysis?

Methodological Answer: Include negative controls (e.g., enzyme inhibitors like sodium fluoroacetate for aconitase) and isotopomer standards (e.g., -labeled 2-methylcitrate). Normalize data to cell viability (MTT assay) and intracellular ATP levels to distinguish pathway-specific effects from cytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.